

An In-Depth Technical Guide to the Identification of Wolframite in Hand Specimen

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Wolframite
Cat. No.:	B13744602

[Get Quote](#)

Introduction

Wolframite, a tungstate mineral of iron and manganese with the chemical formula $(\text{Fe},\text{Mn})\text{WO}_4$, serves as the primary ore of tungsten.^{[1][2]} It exists as an intermediate member in a solid solution series between two end members: the iron-rich ferberite (FeWO_4) and the manganese-rich hübnerite (MnWO_4).^{[3][4][5]} Specimens containing between 20% and 80% of each respective metal are classified as **wolframite**.^{[3][5]} Given tungsten's critical role in industrial applications, from high-speed steel alloys and cutting tools to electronics, the accurate identification of **wolframite** is of significant importance to geologists and material scientists.^{[1][6]} This guide provides a comprehensive technical overview of the methodologies and key diagnostic properties used to identify **wolframite** in hand specimens.

Core Physical and Chemical Properties

The initial step in identifying **wolframite** involves a thorough examination of its fundamental physical characteristics. Its properties are relatively consistent, although minor variations in color and density can occur depending on the iron-to-manganese ratio.^{[7][8]}

Table 1: Quantitative Properties of **Wolframite**

Property	Value / Description	Notes
Chemical Formula	(Fe,Mn)WO ₄	An isomorphous series between ferberite (Fe-rich) and hübnerite (Mn-rich). [7]
Crystal System	Monoclinic	Crystals are often prismatic, tabular, or bladed. [1] [3] [9]
Mohs Hardness	4.0 - 4.5	Can be easily scratched by a steel knife or file. [3] [4] [10] [11]
Specific Gravity	7.0 - 7.5 g/cm ³	Exceptionally high for a non-metallic mineral; a key diagnostic feature. [1] [2] [3] [12]
Streak	Reddish-brown to Black	The color of the powdered mineral is a reliable identifier. [3] [4] [13]
Cleavage	Perfect in one direction {010}	Produces flat, often reflective surfaces when broken. [1] [3] [13]
Fracture	Uneven	Occurs in directions where the mineral does not have cleavage. [1] [3] [4]
Luster	Submetallic to Resinous/Adamantine	Appears somewhat metallic but can also look glassy or resinous. [3] [4] [12]
Color	Grayish-black, Brownish-black to Black	Color tends to darken with increasing iron content. [3] [8] [13]
Transparency	Opaque	May be translucent on thin edges or in splinters. [3] [4] [11]
Magnetism	Weakly magnetic	More pronounced in iron-rich specimens (ferberite). [4] [8] [9]

Experimental Protocols for Identification

A definitive identification of **wolframite** can be achieved through a series of simple, non-destructive field tests that confirm the properties listed above.

Specific Gravity (Heft) Test

This is a qualitative yet highly effective initial test. Due to its high tungsten content, **wolframite** has a very high specific gravity.

- Methodology:
 - Hold the hand specimen in your palm.
 - Heft the specimen by moving it up and down to gauge its weight relative to its size.
 - Compare its felt weight to a common rock of similar size, such as quartz or granite.
- Expected Result: The **wolframite** specimen will feel unusually and noticeably heavy for its volume, a primary characteristic that helps distinguish it from most other dark-colored minerals.[4][14]

Streak Test

This test reveals the color of the mineral in its powdered form, which is often more consistent than the color of the bulk specimen.

- Methodology:
 - Obtain an unglazed porcelain plate (a streak plate).
 - Select a rough edge of the **wolframite** specimen.
 - Firmly scrape the mineral across the surface of the streak plate.
 - Observe the color of the resulting powder streak.
- Expected Result: **Wolframite** will leave a characteristic reddish-brown to brownish-black streak.[3][11][15]

Hardness Test

This test determines the mineral's resistance to scratching and helps narrow down possibilities.

- Methodology:
 - Use a material of known hardness, such as a steel knife blade or a nail (Mohs hardness ~5.5).
 - Attempt to scratch a smooth surface of the **wolframite** specimen with the point of the knife.
 - Examine the surface for a groove. Ensure the mark is a true scratch and not just powder from the testing tool.
- Expected Result: With a hardness of 4-4.5, **wolframite** will be readily scratched by a steel knife.[9][16]

Cleavage and Crystal Form Examination

Observing the mineral's crystal structure and breakage patterns is crucial.

- Methodology:
 - Using a hand lens or magnifying glass, examine the specimen for flat, reflective surfaces.
 - Rotate the specimen in the light to see if these flat planes occur in a single, parallel direction.
 - Look for the characteristic crystal habit, such as bladed, tabular, or prismatic forms, which often exhibit parallel lengthwise striations.[3]
- Expected Result: **Wolframite** exhibits one direction of perfect cleavage, meaning it will break along a single plane to produce smooth, lustrous surfaces.[1][3][14] This is a key distinguishing feature from minerals with poor or no cleavage.

Identification Workflow

The logical process for identifying **wolframite** combines the observations and tests described above. The following workflow illustrates the step-by-step decision-making process.

Workflow for the systematic identification of **wolframite**.

Geological Context and Associated Minerals

Wolframite is not found in isolation. Its geological setting and the minerals it associates with are strong contextual clues for identification.

- Geological Environments: **Wolframite** typically occurs in high-temperature hydrothermal veins, greisens (hydrothermally altered granite), and granitic pegmatites.[4][10][17] It is directly associated with the intrusion of granitic magmas.[1]
- Associated Minerals: The presence of one or more of the following minerals alongside a suspect sample increases the likelihood of it being **wolframite**.

Table 2: Common Minerals Associated with **Wolframite**

Mineral	Chemical Formula	Notes
Quartz	SiO_2	The most common gangue (host) mineral.[3]
Cassiterite	SnO_2	Tin ore, frequently found with wolframite in high-temperature veins.[1][2][9]
Scheelite	CaWO_4	Another primary tungsten ore, often found in the same deposits.[1][9]
Pyrite	FeS_2	Common sulfide mineral found in hydrothermal systems.[1][3]
Arsenopyrite	FeAsS	Often associated with gold and tungsten deposits.[1][18]
Tourmaline	Complex Borosilicate	Common in granitic pegmatites.[3]
Micas	(e.g., Muscovite)	Common in granites and pegmatites.[3]
Galena, Sphalerite	PbS , ZnS	Sulfide minerals that can co-occur in hydrothermal veins.[1][19]

Differentiation from Similar Minerals

Several other dense, dark minerals can be mistaken for **wolframite**. The table below highlights the key differences.

Table 3: Distinguishing **Wolframite** from Similar-Appearing Minerals

Mineral	Formula	Key Distinguishing Properties from Wolframite
Wolframite	(Fe,Mn)WO ₄	High SG (7.0-7.5), one perfect cleavage, reddish-brown/black streak, H: 4-4.5.
Columbite-Tantalite	(Fe,Mn)(Nb,Ta) ₂ O ₆	Similar SG and color, but cleavage is less distinct or absent.[4][11]
Goethite	α-FeO(OH)	Significantly lower specific gravity (~4.3); streak is yellowish-brown.[4][11]
Schorl (Black Tourmaline)	NaFe ₃ Al ₆ (BO ₃) ₃ Si ₆ O ₁₈ (OH) ₄	Much lower specific gravity (~3.2); lacks cleavage; often has pronounced trigonal crystal shape with rounded triangular cross-sections.[7]
Scheelite	CaWO ₄	Typically lighter in color (white, yellow, brown); strongly fluorescent under shortwave UV light (wolframite is not).[16][20]
Rutile	TiO ₂	Harder (Mohs 6-6.5); often has a more adamantine to metallic luster and different crystal habit.[4][11]

Conclusion

The identification of **wolframite** in a hand specimen is a systematic process based on the convergence of several key diagnostic properties. The most reliable indicators are its exceptionally high specific gravity (heft), its single direction of perfect cleavage, and its characteristic reddish-brown to black streak.[14] When these features are observed in a specimen from a relevant geological context, such as a quartz vein associated with granite,

and in the presence of common associated minerals like cassiterite or scheelite, a confident identification can be made.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Wolframite - Wikipedia [en.wikipedia.org]
- 2. Wolframite | Tungsten Ore, Ore Processing, Refining | Britannica [britannica.com]
- 3. galleries.com [galleries.com]
- 4. minerals.net [minerals.net]
- 5. Wolframite [kinabaluresources.com]
- 6. Metallic Minerals Details | MiningLink.com.au [mininglink.com.au]
- 7. nevada-outback-gems.com [nevada-outback-gems.com]
- 8. kisho-coating.com [kisho-coating.com]
- 9. keys.lucidcentral.org [keys.lucidcentral.org]
- 10. mindat.org [mindat.org]
- 11. m.minerals.net [m.minerals.net]
- 12. allmineralsrock.com [allmineralsrock.com]
- 13. Wolframite Mineral Data [webmineral.com]
- 14. Wolframite | Mineralogy4Kids [min4kids.org]
- 15. Streak Test for Minerals - using a porcelain streak plate [geology.com]
- 16. appliedgeochemists.org [appliedgeochemists.org]
- 17. Mineral Database - Mineralogy of Wales | Museum Wales [museum.wales]
- 18. thecrystalcouncil.com [thecrystalcouncil.com]
- 19. spiritrockshop.com [spiritrockshop.com]
- 20. news.chinatungsten.com [news.chinatungsten.com]

- To cite this document: BenchChem. [An In-Depth Technical Guide to the Identification of Wolframite in Hand Specimen]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b13744602#identifying-wolframite-in-hand-specimen\]](https://www.benchchem.com/product/b13744602#identifying-wolframite-in-hand-specimen)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com